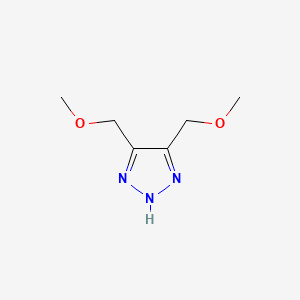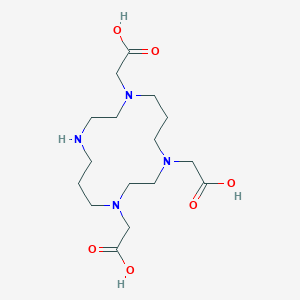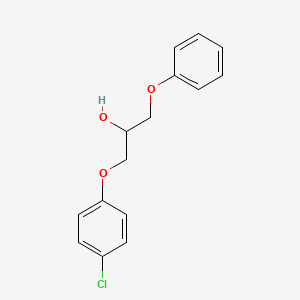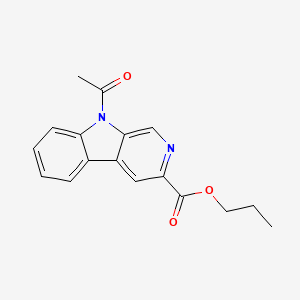
Propyl 9-acetyl-9H-beta-carboline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 9-acetyl-9H-beta-carboline-3-carboxylate is a synthetic derivative of the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a group of heterocyclic compounds that have been studied for their potential neuroprotective, cognitive-enhancing, and anti-cancer properties
Méthodes De Préparation
The synthesis of Propyl 9-acetyl-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Propyl 9-acetyl-9H-beta-carboline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Propyl 9-acetyl-9H-beta-carboline-3-carboxylate has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology, it has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases . In medicine, its cognitive-enhancing properties have made it a candidate for research in memory and learning disorders. Additionally, its anti-cancer properties have been explored for potential therapeutic applications .
Mécanisme D'action
The mechanism of action of Propyl 9-acetyl-9H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to act on the GABA-A receptor complex, where it can exhibit both agonist and inverse agonist properties depending on the dose . This interaction influences various physiological processes, including memory, anxiety, and seizure activity. The compound’s effects on these pathways make it a valuable tool for studying the underlying mechanisms of these conditions.
Comparaison Avec Des Composés Similaires
Propyl 9-acetyl-9H-beta-carboline-3-carboxylate can be compared to other beta-carboline derivatives such as methyl beta-carboline-3-carboxylate and 9-methyl-beta-carboline . While these compounds share a similar core structure, their unique substituents confer different biological activities. For instance, methyl beta-carboline-3-carboxylate is known for its learning and memory-enhancing effects at low doses but can promote anxiety and convulsions at high doses . In contrast, this compound has been shown to have neuroprotective effects without promoting anxiety or convulsions . This distinction highlights the importance of structural modifications in determining the specific properties and applications of beta-carboline derivatives.
Propriétés
Numéro CAS |
113247-14-6 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
propyl 9-acetylpyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-3-8-22-17(21)14-9-13-12-6-4-5-7-15(12)19(11(2)20)16(13)10-18-14/h4-7,9-10H,3,8H2,1-2H3 |
Clé InChI |
BDDJQXJVFBMSCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


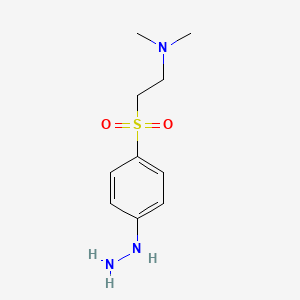
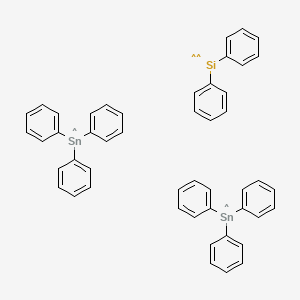
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
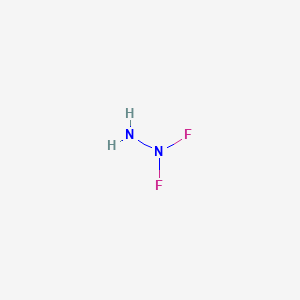
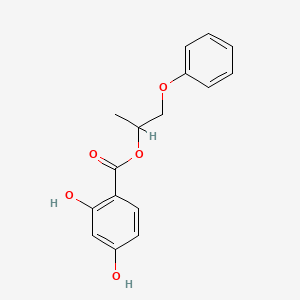
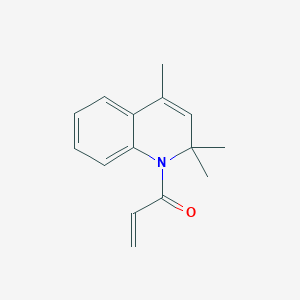
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
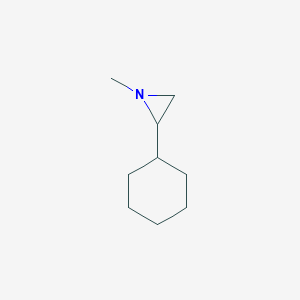
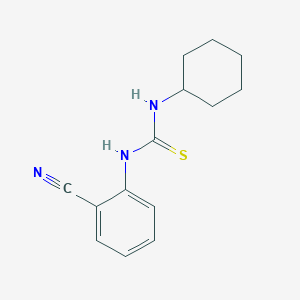
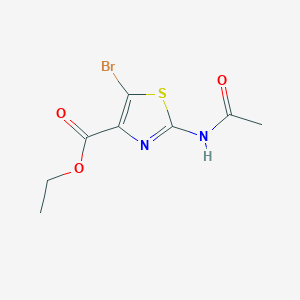
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
